molecular formula C22H22N2O3S B1229711 N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)benzamide

N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)benzamide

Cat. No. B1229711
M. Wt: 394.5 g/mol
InChI Key: CYYJCFMSSVQPCR-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)benzamide is a member of benzamides.

Scientific Research Applications

  • Molecular Structural Analysis and Antioxidant Activity :

    • A study conducted by Demir et al. (2015) focused on analyzing the structure of a similar compound (3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide) using X-ray diffraction, IR spectroscopy, and quantum chemical computation. They found that the compound crystallizes in a triclinic system and exhibited antioxidant properties as determined by the DPPH free radical scavenging test (Demir et al., 2015).
  • Antimicrobial and Anticancer Potentials :

    • Deep et al. (2016) synthesized a series of thiazolidinone derivatives, including compounds similar to the one , and evaluated their antimicrobial and anticancer potentials. They found that certain derivatives exhibited significant activity against both microbial agents and cancer cells (Deep et al., 2016).
  • Evaluation for Anticancer Activity :

    • A study by Ravinaik et al. (2021) on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity in various cancer cell lines (Ravinaik et al., 2021).
  • Nematocidal Activity :

    • Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, showing promising nematocidal activity against Bursaphelenchus xylophilus. This indicates potential agricultural applications (Liu et al., 2022).
  • Corrosion Inhibition Studies :

    • Mishra et al. (2018) conducted studies on benzamide derivatives for corrosion inhibition in mild steel, suggesting potential applications in materials science and engineering (Mishra et al., 2018).
  • Pharmacological Activity in Diuretic and Antihypertensive Agents :

    • Rahman et al. (2014) explored the structure–activity relationship of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), indicating potential use in developing diuretic and antihypertensive medications (Rahman et al., 2014).
  • Serotonin 1A Receptors in Alzheimer's Disease :

    • Kepe et al. (2006) used a compound with structural similarity for imaging serotonin 1A receptors in Alzheimer's disease patients, indicating its use in neurological research and diagnostics (Kepe et al., 2006).

properties

Product Name

N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)benzamide

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C22H22N2O3S/c1-26-18-11-9-16(10-12-18)20-15-28-22(23-20)24(14-19-8-5-13-27-19)21(25)17-6-3-2-4-7-17/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3

InChI Key

CYYJCFMSSVQPCR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N(CC3CCCO3)C(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N(CC3CCCO3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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